

physical and chemical properties of Monobutyl phosphate-d9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monobutyl phosphate-d9*

Cat. No.: *B15558816*

[Get Quote](#)

Monobutyl Phosphate-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phosphate-d9 (MBP-d9) is the deuterated form of monobutyl phosphate (MBP), an organophosphate ester. Labeled compounds such as MBP-d9 are crucial tools in various scientific disciplines, particularly in analytical chemistry and drug development. They serve as internal standards in quantitative mass spectrometry-based methods, enabling precise and accurate measurement of their non-deuterated counterparts in complex biological and environmental matrices. This technical guide provides a comprehensive overview of the known physical and chemical properties, analytical methodologies, and toxicological profile of **Monobutyl phosphate-d9** and its non-deuterated analogue.

Physical and Chemical Properties

Monobutyl phosphate-d9 is a stable, isotopically labeled compound. While specific experimental data for some physical properties of the deuterated form are limited, the properties of the non-deuterated form provide a reliable reference.

Table 1: General and Physical Properties of **Monobutyl Phosphate-d9**

Property	Value	Source
Chemical Name	1,1,2,2,3,3,4,4,4-nondeuteriobutyl dihydrogen phosphate	[1]
Synonyms	Phosphoric Acid Monobutyl-d9 Ester, Butyl-d9 Diacid Phosphate	[2]
CAS Number	156213-20-6	[2]
Molecular Formula	C4H2D9O4P	[3]
Molecular Weight	163.16 g/mol	[1]
Appearance	Pale Yellow Oil	[2]
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere	[2]

Table 2: Physicochemical Properties of Monobutyl Phosphate (Non-deuterated)

Property	Value	Source
Molecular Formula	C4H11O4P	[4]
Molecular Weight	154.10 g/mol	[4]
Physical Description	Colorless to pale yellow liquid	[5]
Boiling Point	> 124 °C / 255.2 °F (for a mixture of mono- and dibutyl phosphate)	[6]
Solubility	Soluble in water and various organic solvents	[5]
pKa	1.6 at 25 °C (experimental)	[7]

Synthesis

A specific, detailed synthesis protocol for **Monobutyl phosphate-d9** is not readily available in the public domain. However, general methods for the synthesis of organophosphate monoesters from alcohols have been described. One such approach involves the phosphorylation of the corresponding alcohol. For **Monobutyl phosphate-d9**, this would involve using deuterated butanol (butanol-d9) as a starting material.

A patented method for the synthesis of n-butyl phosphate monoester and diester involves the reaction of n-butanol with phosphorus pentoxide and polyphosphoric acid.^[8] A plausible synthetic route for **Monobutyl phosphate-d9** would adapt this method using butanol-d9.

Another general method for the preparation of phosphate monoesters directly from alcohols involves the use of trichloroacetonitrile and dihydrogen phosphate, which proceed via a reactive mixed anhydride.^[9]

Researchers seeking to synthesize **Monobutyl phosphate-d9** would need to adapt these general procedures, utilizing butanol-d9 as the starting material and likely employing standard purification techniques such as column chromatography to isolate the desired product.

Experimental Protocols

Monobutyl phosphate-d9 is primarily used as an internal standard for the quantification of monobutyl phosphate. The following sections describe common analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. As monobutyl phosphate is not sufficiently volatile for direct GC analysis, a derivatization step is required. Silylation is a common derivatization technique for this purpose.

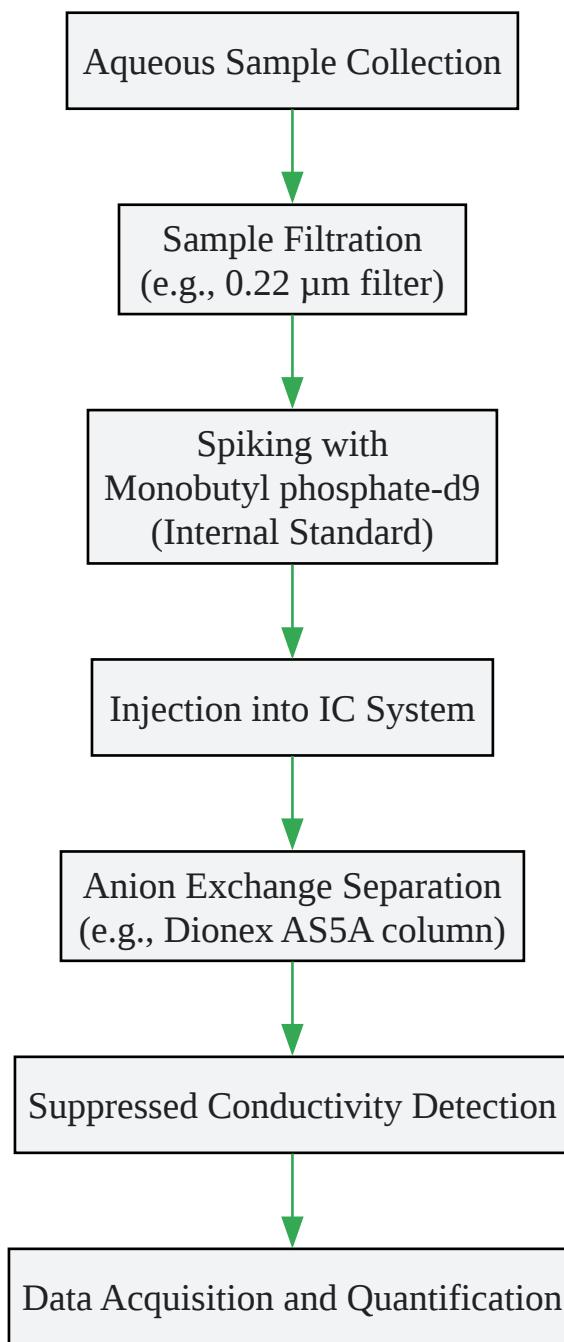
Protocol: Silylation for GC-MS Analysis of Monobutyl Phosphate

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

- Sample Preparation:

- Ensure the sample containing monobutyl phosphate is completely dry. Lyophilization or evaporation under a stream of nitrogen are common methods.
- Derivatization:
 - To the dried sample, add a silylating agent. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[10]
 - Anhydrous pyridine or acetonitrile can be used as a solvent to dissolve the sample before adding the silylating agent.[10]
 - A typical procedure involves adding 100 µL of the anhydrous solvent and 100 µL of BSTFA + 1% TMCS to the dried sample.[10]
 - Cap the reaction vial tightly and vortex for 30 seconds.
 - Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.[10]
 - Allow the vial to cool to room temperature.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - The GC conditions, such as the column type, temperature program, and carrier gas flow rate, need to be optimized for the separation of the silylated monobutyl phosphate.
 - The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of both the analyte and the deuterated internal standard (**Monobutyl phosphate-d9**).

Caption: Workflow for the analysis of Monobutyl Phosphate by GC-MS.


Ion Chromatography (IC)

Ion chromatography is a suitable method for the determination of ionic species like monobutyl phosphate in aqueous samples.

Protocol: Ion Chromatography Analysis of Monobutyl Phosphate

The following provides general parameters for IC analysis. Optimization is necessary for specific applications.

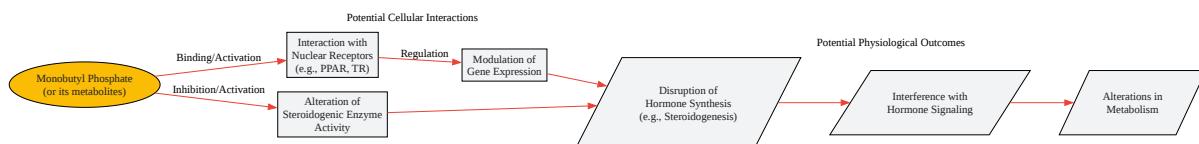
- **Instrumentation:** An ion chromatography system equipped with a conductivity detector is typically used.
- **Separation Column:** Anion exchange columns are used for the separation of anionic species. Dionex AS11 or AS5A columns have been reported for the separation of monobutyl phosphate.[\[11\]](#) The AS5A column was noted to provide a more efficient separation from interfering ions like nitrite and carbonate.[\[11\]](#)
- **Eluent:** A potassium hydroxide (KOH) gradient is often employed for the elution of anions.
- **Detection:** Suppressed conductivity detection is the standard for sensitive and selective detection of the analyte.
- **Sample Preparation:** Aqueous samples may be directly injected after filtration. For more complex matrices, a sample cleanup or extraction step might be necessary.
- **Quantification:** **Monobutyl phosphate-d9** can be used as an internal standard to improve the accuracy and precision of the quantification.

[Click to download full resolution via product page](#)

Caption: General workflow for Ion Chromatography analysis.

Biological Activity and Toxicology

Specific studies on the biological activity or signaling pathways of **Monobutyl phosphate-d9** are not available. The toxicological information is primarily based on studies of the non-


deuterated monobutyl phosphate (MBP) and commercial mixtures containing it.

Toxicological Summary:

- Acute Toxicity: Monobutyl phosphate is expected to have low acute toxicity following oral and dermal exposure.[\[7\]](#)
- Skin and Eye Irritation: A mixture containing monobutyl phosphate has been shown to be corrosive to the skin and cause irreversible eye damage.[\[7\]](#)
- Genotoxicity: Based on in vitro and in vivo studies of a mixture containing MBP, it is not expected to be genotoxic.[\[7\]](#)
- Carcinogenicity: No data are available for MBP. Related compounds, dibutyl phosphate (DBP) and tributyl phosphate (TBP), have been assessed as carcinogenic, with effects preceded by bladder irritation. The available data for a mixture containing MBP did not show adverse histopathology in the bladder, suggesting MBP may have a lower carcinogenic potential.[\[7\]](#)
- Reproductive and Developmental Toxicity: A mixture containing MBP was not found to cause specific reproductive or developmental toxicity in animal studies.[\[7\]](#)
- Neurotoxicity: Based on available data for a mixture, MBP is not expected to be neurotoxic.
[\[7\]](#)

Endocrine Disruption Potential:

Some organophosphate esters are known to be environmental endocrine disruptors (EEDs).[\[12\]](#) While specific studies on the endocrine-disrupting effects of monobutyl phosphate are limited, its parent compound, tributyl phosphate (TBP), has been associated with liver fibrosis through mechanisms related to endocrine disruption.[\[12\]](#) Some studies have also investigated the potential of various organophosphate flame retardants to alter sex hormone balance.[\[13\]](#) It is plausible that monobutyl phosphate could interact with nuclear receptors or other components of the endocrine system, but further research is needed to establish a definitive mechanism of action.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of potential endocrine-disrupting mechanisms.

Conclusion

Monobutyl phosphate-d9 is an essential tool for the accurate quantification of its non-deuterated counterpart in various research applications. This guide has summarized the available information on its physical and chemical properties, provided an overview of relevant analytical methodologies, and discussed the current understanding of its toxicological profile. While there are still gaps in the experimental data for the deuterated compound and a lack of specific information on its biological signaling pathways, the data presented here, largely based on its non-deuterated analogue, provide a valuable resource for researchers in the fields of analytical chemistry, toxicology, and drug development. Further research is warranted to fully characterize the properties and potential biological effects of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monobutyl Phosphate-d9 | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1623-15-0: Monobutyl phosphate | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of Monobutyl phosphate-d9]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15558816#physical-and-chemical-properties-of-monobutyl-phosphate-d9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com